molecular formula C11H23NO2 B3217611 Tert-butyl 3-(tert-butylamino)propanoate CAS No. 118264-59-8

Tert-butyl 3-(tert-butylamino)propanoate

Cat. No.: B3217611
CAS No.: 118264-59-8
M. Wt: 201.31 g/mol
InChI Key: CLWNYQKQEKJXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(tert-butylamino)propanoate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to a class of molecules featuring a propanoate ester backbone protected by a tert-butyl group and substituted with a tert-butylamino moiety. This structural motif is commonly exploited by researchers as a versatile building block or intermediate in the synthesis of more complex molecules . The tert-butyl ester group is particularly valuable in synthetic chemistry, as it provides stability under a variety of reaction conditions and can be selectively deprotected to reveal the carboxylic acid functionality in later stages of a synthetic sequence. Compounds with similar structures, such as tert-butyl 3-(cyclopropylamino)propanoate, are utilized in research and development workflows . As a potential intermediate, this compound could be used in the development of pharmaceutical candidates or other fine chemicals. All information provided is for research purposes only. This product is supplied and guaranteed for Research Use Only, and it is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(tert-butylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-10(2,3)12-8-7-9(13)14-11(4,5)6/h12H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWNYQKQEKJXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Routes for the Synthesis of Tert-butyl 3-(tert-butylamino)propanoate and Analogues

Traditional methods for forming the core structure of this β-amino ester rely on well-understood and widely implemented reaction types in organic chemistry.

A primary and direct route to this compound is the aza-Michael addition. This reaction involves the conjugate addition of a nucleophile, in this case, tert-butylamine (B42293), to an α,β-unsaturated carbonyl compound. organic-chemistry.orgresearchgate.net The ideal substrate for this synthesis is tert-butyl acrylate (B77674).

The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine at the β-carbon of tert-butyl acrylate. This is a 1,4-conjugate addition, driven by the electrophilic nature of the β-carbon due to the electron-withdrawing effect of the adjacent ester group. researchgate.net This reaction is often performed under neat conditions or in a suitable solvent and can be catalyzed by a base or acid, or sometimes proceeds without a catalyst upon heating. researchgate.netnih.gov While specific literature for the tert-butyl ester is sparse, the analogous reaction between tert-butylamine and methyl acrylate to yield methyl 3-(tert-butylamino)propanoate is well-documented, proceeding in high yield (77%) by simply mixing the reactants in methanol (B129727) and allowing them to stand for several hours. This demonstrates the feasibility and simplicity of the Michael addition for this class of compounds.

The general reaction scheme is as follows: tert-Butylamine + tert-Butyl Acrylate → this compound

Factors such as solvent, temperature, and the molar ratio of reactants can influence the reaction rate and the formation of by-products, such as double Michael addition products. mdpi.com

An alternative to the Michael addition is a two-step approach involving the synthesis of the corresponding carboxylic acid followed by esterification. First, 3-(tert-butylamino)propanoic acid can be synthesized via the Michael addition of tert-butylamine to acrylic acid. Subsequently, this amino acid is esterified to form the desired tert-butyl ester.

The tert-butylation of carboxylic acids is a common transformation but can be challenging. thieme.de Standard Fischer esterification, which involves reacting the carboxylic acid with tert-butanol (B103910) under acidic conditions, is often inefficient for producing tertiary esters due to the propensity of the tertiary carbocation to eliminate, forming isobutylene (B52900). rsc.orgchemicalforums.com

More effective methods for the synthesis of tert-butyl esters from carboxylic acids include:

Reaction with Isobutylene: Using isobutylene gas or a liquid source in the presence of a strong acid catalyst like sulfuric acid or trifluoromethanesulfonic acid. rsc.orggoogle.comgoogle.com This method is highly efficient for a variety of carboxylic acids.

Use of Tert-butylating Agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl 2,2,2-trichloroacetimidate can be used, though they are more expensive. thieme.dersc.org

Novel Catalytic Systems: Recently, a method using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) has been shown to be highly effective for the tert-butylation of various carboxylic acids, including free amino acids, proceeding quickly and in high yields. thieme.dethieme-connect.com

This pathway offers versatility but involves multiple synthetic steps compared to the direct Michael addition approach.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov While no specific MCR has been documented for the direct synthesis of this compound, the principles of MCRs can be applied to construct similar β-amino ester scaffolds.

For instance, a Mannich-type reaction, which is a classic three-component reaction, involves an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound. organic-chemistry.org A variation of this could potentially use tert-butylamine, formaldehyde, and a ketene (B1206846) silyl (B83357) acetal (B89532) derived from tert-butyl acetate to generate the target structure. The use of aminoboranes has been shown to facilitate three-component Mannich reactions between free secondary amines, aldehydes, and silyl ketene acetals to produce β-amino esters. organic-chemistry.org

Other notable MCRs like the Ugi and Passerini reactions are powerful tools for generating molecular diversity and are widely used in medicinal chemistry to create peptide-like structures, but they typically produce α-amino acid derivatives. nih.govorganic-chemistry.org The development of novel MCRs remains an active area of research, and a future strategy could certainly enable the one-pot synthesis of β-amino esters like this compound.

Advanced Synthetic Strategies and Process Optimization

To improve upon established routes, modern synthetic chemistry focuses on catalysis and process engineering to enhance efficiency, selectivity, and sustainability.

The development of catalytic methods for synthesizing amino esters is a significant area of research, with a strong focus on enantioselective synthesis.

Organocatalysis: Chiral organic molecules can catalyze the conjugate addition of amines to α,β-unsaturated esters, providing a route to optically active β-amino esters. organic-chemistry.orgnih.gov For example, a combined approach using an amino-catalyst for enantioselective aziridination of enals, followed by an N-heterocyclic carbene (NHC)-catalyzed ring-opening, can produce β-amino esters with high yield and enantiopurity. organic-chemistry.org

Biocatalysis: Enzymes offer a green and highly selective alternative for synthesis. Lipases have been successfully used to catalyze the Michael addition of amines to acrylates to form β-amino acid esters. mdpi.com These reactions are performed under mild conditions and can be integrated into continuous flow systems. mdpi.com

Metal Catalysis: Transition metal complexes are also employed. For instance, ceric ammonium (B1175870) nitrate (B79036) can catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water. organic-chemistry.org Rhodium-catalyzed hydroaminomethylation has also been explored for the synthesis of β-amino esters. researchgate.net

The following table summarizes various catalytic approaches for the synthesis of β-amino esters.

Catalyst TypeReactionKey FeaturesReference
Lipase TL IMAza-Michael AdditionGreen solvent (methanol), mild conditions (35 °C), short residence time (30 min) in flow systems. mdpi.com
Amino-catalyst + NHCOne-pot Epoxidation/Aziridination + Reductive Ring-openingLow catalyst loading, high yields and enantioselectivity, scalable. organic-chemistry.org
Ceric Ammonium NitrateAza-Michael AdditionCatalyzes reaction in water under mild conditions. organic-chemistry.org
Diarylborinic acid estersMannich-type reactionEfficiently promotes reaction between secondary amines, aldehydes, and ketene silyl acetals. organic-chemistry.org

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, scalability, and process control over traditional batch methods. acs.orgresearchgate.net The production of esters, including tert-butyl esters, is well-suited for flow processes. rsc.orgrsc.org

A direct method for synthesizing tert-butyl esters from various organic compounds has been developed using flow microreactor systems, demonstrating higher efficiency and sustainability compared to batch processes. rsc.orgrsc.org For the synthesis of this compound, a flow system could be designed where streams of tert-butylamine and tert-butyl acrylate are continuously mixed and passed through a heated reactor coil, possibly packed with a catalyst. mdpi.com

The benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling reactive chemicals and managing exothermic reactions.

Precise Control: Temperature, pressure, and residence time can be controlled precisely, leading to higher yields and purities. mdpi.com

Improved Efficiency: Flow systems can significantly reduce reaction times from hours to minutes. mdpi.com

Scalability: Scaling up production is straightforward by running the system for longer periods or by using parallel reactors, bypassing the challenges of scaling up batch reactors. researchgate.net

A lipase-catalyzed synthesis of β-amino acid esters via Michael addition has been successfully demonstrated in a continuous-flow microreactor, achieving high yields in just 30 minutes of residence time. mdpi.com This synergy of biocatalysis and flow technology represents a state-of-the-art approach for the green and efficient production of compounds like this compound.

Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch SynthesisContinuous Flow Synthesis
Reaction VolumeLarge, fixed volumeSmall, continuous volume
Heat & Mass TransferOften inefficient, can lead to hotspotsHighly efficient due to high surface-area-to-volume ratio
SafetyHigher risk with exothermic or hazardous reactionsInherently safer due to small reagent volumes at any given time
ScalabilityComplex, often requires re-optimizationSimpler, by extending run time or "numbering-up"
Process ControlLess precise control over parametersPrecise control over temperature, pressure, and residence time

Sustainable and Green Chemistry Approaches in Synthetic Design

The synthesis of esters, particularly tert-butyl esters, has been a focal point for the development of sustainable and environmentally benign methodologies. Modern approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption.

One innovative and green method for the synthesis of tert-butyl esters utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This technique is notable for its neutral reaction environment, making it suitable for sensitive molecules, and its avoidance of additional heating, which aligns with the principles of green chemistry. rsc.org

Flow microreactor systems have also emerged as a more efficient, versatile, and sustainable alternative to traditional batch processes for the direct introduction of the tert-butoxycarbonyl group. rsc.org Flow chemistry offers superior control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and reaction times. rsc.org

Chemical Transformations and Derivatization Studies

The bifunctional nature of this compound, possessing both a secondary amine and a tert-butyl ester group, allows for a wide range of chemical transformations and derivatizations.

Reactions at the Secondary Amine Functionality: Alkylation, Acylation, and Amidation

The secondary amine group is a key site for molecular modification, enabling the introduction of various substituents through alkylation, acylation, and amidation reactions.

Alkylation: The nitrogen atom in the secondary amine can be alkylated to form tertiary amines. Direct N-alkylation with alkyl halides is a straightforward approach, though it can be complicated by over-alkylation. rsc.org More advanced and selective methods have been developed, including the use of secondary alcohols as alkylating agents catalyzed by nickel pincer complexes via a hydrogen autotransfer strategy. acs.org This method is efficient and tolerates a variety of functional groups under mild conditions. acs.org Another innovative approach involves a deoxygenative photochemical alkylation of secondary amides, which can be formed from the amine, to produce α-branched secondary amines. nih.gov

Acylation: The secondary amine readily undergoes acylation with acyl chlorides or acid anhydrides to form amides. A documented example is the reaction of this compound with 4-carboxybenzaldehyde-derived acid chloride in the presence of triethylamine (B128534) to yield tert-butyl 3-(N-tert-butyl-4-formylbenzamido)propanoate. The reaction proceeds smoothly at room temperature, demonstrating the amine's nucleophilicity. Friedel-Crafts acylation principles, though typically applied to aromatic rings, underscore the reactivity of acylating agents that can be harnessed for N-acylation. libretexts.orgyoutube.com

Amidation: While the term amidation can refer to the formation of an amide from a carboxylic acid and an amine, in this context, it refers to reactions modifying the existing amine. The acylation reaction described above is the primary method to form an amide linkage at the nitrogen atom of this compound. Catalytic direct amidation reactions, often performed in sustainable solvents like tert-butyl acetate, are a cornerstone of modern synthesis and highlight the importance of the amide bond formed in such transformations. nih.govresearchgate.net

Ester Group Reactivity: Hydrolysis and Transesterification Processes

The tert-butyl ester group is a valuable protecting group for the carboxylic acid functionality due to its unique reactivity profile.

Hydrolysis: Tert-butyl esters are notably stable to basic hydrolysis but are labile under acidic conditions. arkat-usa.org Acid-catalyzed hydrolysis typically proceeds through an AAL1 mechanism, involving the formation of a stable tert-butyl carbocation. oup.com However, methods for selective cleavage under non-acidic conditions have been developed. For instance, molecular iodine in acetonitrile (B52724) serves as a mild and efficient catalyst for the chemoselective hydrolysis of tert-butyl esters, leaving other acid-sensitive groups intact. researchgate.net Another mild method involves refluxing the ester with silica (B1680970) gel in toluene. researchgate.net Enzymatic hydrolysis using proteases like subtilisin has also been shown to be effective for the selective cleavage of C-terminal tert-butyl esters in peptide synthesis, offering high yields under mild pH and temperature conditions. google.com

Table 1: Comparison of Hydrolysis Conditions for Tert-Butyl Esters

Method Catalyst/Reagent Solvent Conditions Selectivity Citation
Acid-Catalyzed Strong Acid (e.g., TFA) Dichloromethane Room Temperature Cleaves other acid-labile groups rsc.org
Iodine-Catalyzed Molecular Iodine (I₂) Acetonitrile Reflux High, tolerates N-Boc, OBn researchgate.net
Silica-Promoted Silica Gel Toluene Reflux Selective over t-butyl ethers researchgate.net
Enzymatic Subtilisin Organic Solvent/Buffer 20-60 °C, pH 7.0 High for C-terminal esters google.com
Non-Aqueous Basic Potassium Hydroxide (B78521) THF Room Temperature Effective for hindered esters arkat-usa.org

Transesterification: The tert-butyl ester can be converted to other esters through transesterification. A notable method involves a borane-catalyzed reaction with α-aryl-α-diazoesters, which proceeds under mild conditions with high chemoselectivity. rsc.org In industrial synthesis, high-temperature transesterification is used to produce complex molecules, such as the antioxidant Irganox 1010, from simpler methyl esters. wikipedia.org It is also possible to convert tert-butyl esters into other esters by first generating an acid chloride intermediate in situ, which then reacts with various alcohols. organic-chemistry.orgorganic-chemistry.org

Formation of Higher-Order Molecular Architectures and Functionalized Scaffolds

The bifunctionality of this compound makes it an ideal building block for the synthesis of complex molecular structures and functionalized scaffolds. As a β-amino ester, it is a precursor for creating novel azaheterocyclic derivatives with multiple chiral centers. researchgate.net

A significant application of β-amino esters is in the synthesis of poly(β-amino ester)s (PBAEs). nih.gov These are a class of biodegradable and biocompatible polymers created through the conjugate addition of amines to diacrylates. nih.gov this compound could potentially be incorporated into such polymers, either as a chain-terminating agent or, after hydrolysis of the ester, as a monomer contributing a pendant carboxylic acid group for further functionalization. The synthesis of bisphosphonate-functionalized PBAEs for biomedical applications demonstrates the modularity of this approach, where novel amines are incorporated to tune the polymer's properties. nih.gov

Investigations into Ring-Closing Reactions and Cyclization Products

The structure of this compound lends itself to investigations into intramolecular cyclization reactions to form heterocyclic structures. The relative rates of ring formation are highly dependent on the resulting ring size, with five-membered rings often being the most favored kinetically. rsc.org

One potential cyclization pathway involves the intramolecular reaction between the amine and the ester functionality. While direct cyclization is unlikely, hydrolysis of the tert-butyl ester would yield the corresponding β-amino acid. This intermediate could then undergo an intramolecular condensation (amidation) to form a four-membered ring, a β-lactam (azetidin-2-one).

Furthermore, derivatives of the parent molecule can be designed to undergo specific cyclization cascades. For instance, related iminyl radicals, which could be generated from derivatives of the amine, can undergo intramolecular ipso-attack on an aromatic ring to create azaspirocyclohexadienone structures. researchgate.net Cascade reactions, such as the Michael-Michael Ring Closure (MIMIRC), have been used with related enolates and acrylates to generate complex polycyclic systems like decalins. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure of a molecule, which in turn governs its chemical reactivity. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key electronic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For tert-butyl 3-(tert-butylamino)propanoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict its equilibrium geometry in the gas phase or in a solvent. rsc.orgresearchgate.netmdpi.com This optimization process minimizes the total energy of the molecule, providing its most stable structure.

The output of a geometry optimization includes precise values for bond lengths, bond angles, and dihedral angles. These parameters define the molecule's shape. Furthermore, the calculation yields the molecule's total electronic energy, which is crucial for creating an energetic profile. By comparing the energies of different isomers or conformers, their relative stabilities can be determined. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated from the optimized structure, providing a comprehensive energetic profile of the molecule. mdpi.com

Table 1: Predicted Optimized Geometry Parameters for this compound using DFT

ParameterAtoms InvolvedPredicted Value
Bond Length C=O (carbonyl)~1.21 Å
C-O (ester)~1.35 Å
N-H (amine)~1.01 Å
C-N (amine)~1.47 Å
Bond Angle O=C-O (ester)~125°
C-N-C~112°
Dihedral Angle C-C-N-CDefines the backbone conformation

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as the nucleophilic or electron-donating site. ucsb.edu Conversely, the LUMO is the lowest-energy empty orbital and represents the electrophilic or electron-accepting site. ucsb.edu

Table 2: Predicted Reactive Sites of this compound based on FMO Theory

OrbitalPredicted LocationType of ReactivityPotential Reaction
HOMO Lone pair of the Nitrogen atomNucleophilic / BasicReaction with acids/electrophiles
LUMO π* orbital of the Carbonyl CarbonElectrophilicReaction with bases/nucleophiles

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. wuxiapptec.com The map is color-coded to indicate different regions of electrostatic potential: red signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. youtube.com Green and yellow represent regions of neutral or intermediate potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This region is a prime target for hydrogen bond donors and electrophiles. The most positive potential (blue) would be located around the hydrogen atom attached to the amine nitrogen, making it the most acidic proton and a site for hydrogen bond acceptors. The bulky, nonpolar tert-butyl groups would appear as neutral (green) regions.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions and Their Significance

Color RegionPredicted Location on MoleculeElectrostatic PotentialSignificance for Reactivity
Red Vicinity of the carbonyl OxygenNegative (Electron-rich)Site for electrophilic attack, H-bond donor interaction
Blue Vicinity of the amine HydrogenPositive (Electron-poor)Site for nucleophilic attack, H-bond acceptor interaction
Green Surface of the tert-butyl groupsNeutral (Non-polar)Site for hydrophobic (van der Waals) interactions

Mechanistic Studies Through Computational Reaction Modeling

Computational reaction modeling allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

A relevant reaction for this compound is the hydrolysis of its ester functional group. This reaction can proceed through either an acid- or base-catalyzed mechanism. researchgate.netnih.gov Using computational methods, the entire reaction pathway can be modeled. For instance, in a base-catalyzed hydrolysis, the model would simulate the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. rsc.orgnih.gov The calculations would identify the tetrahedral intermediate and the subsequent transition state for the departure of the tert-butoxide leaving group. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. acs.org Such studies provide invaluable insights into reaction rates and the factors that control them.

Conformational Analysis and Stereochemical Impact of the Tert-butyl Group

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. wwnorton.com The presence of two sterically demanding tert-butyl groups in this compound has a profound impact on its conformational freedom. These bulky groups create significant steric hindrance, which restricts rotation around nearby bonds and favors conformations where these groups are positioned far apart to minimize repulsive interactions. lumenlearning.comlibretexts.org

Computational methods can perform a systematic conformational search to identify all possible low-energy conformers. By calculating the relative energies of these conformers, the most stable, and therefore most populated, conformation can be determined. The tert-butyl group on the ester side will influence the orientation of the propanoate chain, while the tert-butyl group on the amine will affect the local environment around the nitrogen atom. This "locking" of the molecular backbone into a preferred shape is a critical stereochemical effect that can dictate how the molecule fits into an enzyme's active site or packs in a crystal lattice. upenn.eduupenn.edu

Table 4: Key Dihedral Angles for Conformational Analysis

Dihedral AngleAtoms InvolvedSignificance
O=C-O-C(tert-butyl)Ester linkageDetermines orientation of the ester tert-butyl group
C-C-C-NPropanoate backboneDefines the overall shape of the molecular chain
C-C-N-C(tert-butyl)Amine linkageDetermines orientation of the amine tert-butyl group

Molecular Dynamics Simulations for Intermolecular Interactions in Solvents

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and calculating the forces between all particles to model their motion. njit.eduresearcher.life

These simulations provide a dynamic picture of how the solute interacts with the surrounding solvent. nih.gov For this compound in an aqueous solution, MD would reveal the formation and lifetime of hydrogen bonds between the amine (as a donor) and carbonyl oxygen (as an acceptor) with water molecules. It would also illustrate the structuring of water around the nonpolar tert-butyl groups, a phenomenon known as the hydrophobic effect. By analyzing the trajectories of the molecules, properties like the radial distribution function can be calculated, which gives the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. acs.org This offers a detailed understanding of the solvation shell and the intermolecular forces that govern the molecule's behavior in solution.

Table 5: Intermolecular Interactions Probed by Molecular Dynamics

Interaction TypeSolute SiteSolvent Site (e.g., Water)Information Gained
Hydrogen Bonding Amine (N-H)Water (Oxygen)Strength and dynamics of solute as H-bond donor
Hydrogen Bonding Carbonyl (C=O)Water (Hydrogen)Strength and dynamics of solute as H-bond acceptor
Hydrophobic Interactions tert-butyl groupsWater moleculesOrganization of solvent around non-polar regions
Dipole-Dipole Ester and Amine groupsWater moleculesElectrostatic alignment of solute and solvent

Applications in Advanced Chemical Technologies and Materials Science

Utilization as a Synthetic Precursor in Polymer Chemistry

The structure of tert-butyl 3-(tert-butylamino)propanoate, which is a derivative of β-alanine, makes it a valuable precursor in the synthesis of advanced polymers. Its secondary amine and ester functionalities allow it to be incorporated into polymer chains through various strategies.

This compound is a suitable monomer for the synthesis of poly(β-amino esters) (PBAEs). PBAEs are a class of biodegradable and pH-responsive polymers typically synthesized through the Michael addition of an amine to a diacrylate monomer. The secondary amine of this compound can react with acrylate-containing compounds, leading to the formation of a polymer backbone with repeating amino ester units. acs.orgresearchgate.net

The resulting polymer possesses pendant tert-butyl ester groups. This tert-butyl group is a bulky, hydrophobic moiety that can influence the physical properties of the polymer. Furthermore, it serves as a protecting group for the carboxylic acid. Under acidic conditions, this ester can be cleaved to reveal a carboxylic acid group, transforming the polymer into a poly(β-amino acid) derivative. This transformation dramatically alters the polymer's properties, such as its solubility and charge, making it responsive to environmental pH. This synthetic versatility allows for the creation of polymers with tunable characteristics for specific applications. acs.org

Post-polymerization modification (PPM) is a powerful technique for creating functional polymers by chemically altering a pre-existing polymer backbone. chemicalbook.comnih.gov The secondary amine of this compound makes it an ideal candidate for PPM, particularly in the synthesis of glycopolymers.

Glycopolymers are synthetic polymers decorated with carbohydrate moieties and are of great interest in biomaterials science. One common method for their synthesis involves reacting a polymer that has activated ester side chains with a molecule containing an amino group. sigmaaldrich.com In this context, this compound could be grafted onto a reactive polymer backbone. The secondary amine would react with groups on the polymer, such as styrenic carbodiimides or activated esters, to form stable covalent bonds. sigmaaldrich.com This process would yield a polymer functionalized with tert-butyl propanoate side chains. Subsequent deprotection of the tert-butyl ester would expose a carboxylic acid, providing a site for further conjugation, such as the attachment of sugar molecules to create a glycopolymer.

Role in the Design and Synthesis of Advanced Linker Systems (e.g., PROTAC Linkers)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for degradation. A critical component of a PROTAC is the linker that connects the protein-targeting ligand to the E3 ligase-binding ligand. The synthesis of these linkers often involves multi-step processes where protecting groups are essential.

The tert-butyl ester group is frequently used in organic synthesis to protect carboxylic acid functionalities due to its stability under many reaction conditions and its ease of removal under acidic conditions. researchgate.net In the context of PROTAC linker synthesis, building blocks containing tert-butyl esters are common. While not directly cited as a PROTAC linker itself, this compound possesses the key features of a linker precursor. Its secondary amine provides a reactive handle for attachment to one of the binding ligands, while the tert-butyl ester masks a carboxylic acid. This protected acid can be revealed at a later synthetic stage for conjugation to the second ligand, completing the assembly of the PROTAC molecule.

Functional GroupRole in Linker Synthesis
Secondary AmineProvides a nucleophilic site for covalent attachment to a ligand or another part of the linker.
Tert-butyl EsterActs as a robust protecting group for a carboxylic acid, preventing unwanted reactions and allowing for selective deprotection and subsequent conjugation.

Evaluation in Switchable Hydrophilicity Solvents (SHSs) Development

Switchable hydrophilicity solvents (SHSs) are a class of "green" solvents that can reversibly change their miscibility with water in response to a trigger, most commonly the addition or removal of CO2. digitellinc.com This property is highly valuable for separations and extractions, as it can significantly reduce energy consumption compared to traditional distillation.

The switching mechanism typically relies on the presence of an amine functional group. Tertiary amines are well-studied SHSs; they are generally hydrophobic but react with CO2 in the presence of water to form a water-miscible ammonium (B1175870) bicarbonate salt. acs.orgnih.gov This process is reversible by purging the system with an inert gas like nitrogen or argon to remove the CO2. digitellinc.com Research has also shown that secondary amines can function as SHSs, and in some cases, they switch from hydrophobic to hydrophilic states more rapidly than their tertiary amine counterparts.

This compound contains a secondary amine, making it a candidate for evaluation as an SHS. The presence of the ester group within the molecule would also influence its physical properties, such as polarity and boiling point, which are important parameters for a solvent. Its structure suggests it could be investigated for its ability to switch between a water-immiscible form and a water-miscible bicarbonate salt upon the introduction of CO2.

Application as a Core Structure in Catalytic Ligand Scaffolds

In transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Bidentate ligands, which bind to the metal at two points, are particularly effective. Ligands containing both nitrogen and oxygen donor atoms (N,O-bidentate ligands) are widely used in a variety of catalytic reactions. digitellinc.comnih.gov

This compound has the potential to act as an N,O-bidentate ligand. The nitrogen atom of the secondary amine and the carbonyl oxygen of the ester group can coordinate simultaneously to a metal center, forming a stable chelate ring. Amino acids and their derivatives are common starting materials for the synthesis of chiral ligands used in asymmetric catalysis. digitellinc.com The structural backbone of this compound, being a β-amino acid ester, is a promising scaffold for the development of new catalysts. Modification of the amine or ester group could be used to fine-tune the steric and electronic properties of the ligand to optimize its performance in specific catalytic transformations.

Contribution to the Development of Polymer Additives (e.g., Antioxidants based on related structures)

Polymers are susceptible to degradation from heat, light, and oxygen, which can be mitigated by the inclusion of additives like antioxidants. A major class of antioxidants used in polymers is sterically hindered phenols. These molecules typically contain bulky groups, such as tert-butyl groups, adjacent to a phenolic hydroxyl group.

While this compound is not itself a phenolic antioxidant, its structure contains moieties found in highly effective commercial antioxidants. Specifically, the propanoate backbone and the tert-butyl group are key features of many hindered phenolic antioxidants. For instance, widely used antioxidants like Irganox 1076 are propanoate esters of a hindered phenol. The bulky tert-butyl groups provide steric hindrance, which stabilizes the phenoxy radical that forms when the antioxidant scavenges a free radical, thus preventing it from participating in further degradation reactions. The propanoate portion of these molecules serves as a robust and versatile scaffold. Therefore, the structural elements of this compound are conceptually related to the design principles of effective polymer additives.

Challenges, Future Research Directions, and Methodological Advancements

Development of More Atom-Economical and Stereoselective Synthetic Approaches

A primary challenge in modern organic synthesis is the development of routes that maximize the incorporation of starting materials into the final product, a concept known as atom economy. nih.govacs.org For tert-butyl 3-(tert-butylamino)propanoate and related β-amino esters, this involves moving away from classical methods that use stoichiometric reagents and generate significant waste. acs.org Future approaches will likely focus on catalytic methods that are inherently more atom-economical.

Furthermore, the synthesis of enantiomerically pure β-amino acids and their derivatives is of significant interest due to their roles as building blocks for pharmaceuticals and other biologically active molecules. hilarispublisher.comresearchgate.net Consequently, a major research thrust is the development of stereoselective syntheses. Several catalytic asymmetric strategies have been developed for β-amino esters that could be adapted for this compound. hilarispublisher.com These include:

Organocatalysis : Using small organic molecules as catalysts to promote enantioselective transformations. For instance, proline-catalyzed additions of aldehydes to imines have shown excellent diastereoselectivities and enantioselectivities in the synthesis of related structures. hilarispublisher.com

Transition Metal Catalysis : Homogeneous catalysis using chiral rhodium or ruthenium phosphine complexes for the hydrogenation of enamines is a well-established method for producing chiral amines. hilarispublisher.com

Hydrosilylation : The trichlorosilane-mediated reduction of imines or enamines, activated by chiral Lewis bases, offers a metal-free catalytic approach to stereocontrolled synthesis. rsc.org This method has been successful in producing β-amino esters with high control of stereoselectivity. rsc.org

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Catalytic HydrogenationUses chiral metal catalysts (e.g., Ru, Rh) for asymmetric reduction of enamines. hilarispublisher.comHigh enantioselectivity, well-established methodology.
Organocatalytic Mannich ReactionsEmploys small chiral organic molecules to catalyze the addition of nucleophiles to imines. hilarispublisher.comorganic-chemistry.orgMetal-free, mild reaction conditions, high stereocontrol.
Chiral Auxiliary-Based MethodsA chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction, such as a Reformatsky reaction. nih.govHigh diastereoselectivity, predictable stereochemical outcome.
Trichlorosilane-Mediated ReductionMetal-free reduction of enamines using a chiral Lewis base to activate trichlorosilane. rsc.orgLow-cost reagents, often achieves total stereoselectivity. rsc.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Understanding and expanding the reactivity of this compound is crucial for unlocking its full potential. Future research will likely focus on exploring unconventional transformations that go beyond its traditional role as a simple building block.

One area of interest is the development of novel C-H functionalization reactions. Direct amination of C-H bonds in carboxylic acid esters via nitrene transfer represents a powerful and direct approach to synthesizing α-amino esters, and analogous strategies for β-C-H bonds could offer new synthetic routes. nih.gov Biocatalytic approaches, using engineered enzymes like cytochrome P450, are emerging as a promising way to achieve highly selective C-H amination under mild, aerobic conditions. nih.gov

Other potential transformations to be explored include:

Asymmetric Transformations : Developing methods where the racemic ester is converted entirely into a single desired enantiomer. rsc.org

Cyclization Reactions : Using the amino ester as a precursor for synthesizing heterocyclic structures, such as β-lactams, which are important pharmacophores. The conversion of β-amino esters to 2-azetidinones is a known transformation that could be optimized. rsc.org

Cross-Coupling Reactions : Incorporating unnatural amino acids with functionalities suitable for palladium-catalyzed cross-coupling reactions could allow for the late-stage modification of peptides and other complex molecules. nih.gov

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis

Plan Synthetic Routes : AI algorithms can analyze vast chemical databases to propose novel and efficient retrosynthetic pathways. synthiaonline.com

Predict Reaction Outcomes : Machine learning models can predict the yield and selectivity of reactions, helping chemists to screen potential catalysts and conditions in silico before entering the lab. mdpi.com

Automate Experiments : Robotic platforms, directed by AI, can perform high-throughput screening of reaction conditions to rapidly identify the optimal parameters for synthesis, improving yields and reducing development time. wiley.comsynthiaonline.com

Expanding Applications in Emerging Fields of Material Science and Sustainable Chemistry

While β-amino esters are primarily known for their applications in life sciences, the unique structure of this compound, featuring two bulky tert-butyl groups, suggests potential applications in material science. The tert-butyl group is widely used to impart specific properties to materials, such as increased stability and solubility. nih.gov

Potential areas for future investigation include:

Polymer Chemistry : The compound could be explored as a monomer or a modifying agent for polymers. The presence of the amine and ester functionalities allows for potential incorporation into polyamides or polyesters. The bulky tert-butyl groups could influence the physical properties of the resulting polymers, such as thermal stability and gas permeability, which is relevant for applications like gas separation membranes. researchgate.net

Antioxidants and Stabilizers : Hindered phenolic compounds containing tert-butyl groups are extensively used as antioxidants in consumer products like plastics and lubricants. nih.govmdpi.com Research could explore whether derivatives of this compound exhibit similar stabilizing properties, potentially acting as novel antioxidants.

Sustainable Chemistry : The amino ester functionality could be leveraged in the context of green chemistry. For example, it could be used as a building block for creating more sustainable materials or as a component in recyclable catalyst systems.

Refinement of Computational Models for Predictive Chemistry of Amino Esters

Computational chemistry and machine learning are becoming indispensable tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. acs.org For amino esters like this compound, refining computational models is a key area for future research.

Current and future directions in this area include:

Quantum Mechanics (QM) Methods : Using QM-based calculations to accurately predict fundamental properties like bond dissociation energies, reaction barriers, and spectroscopic signatures. This can help in understanding reaction mechanisms and predicting the outcomes of novel transformations. acs.org

Machine Learning (ML) Models : Developing ML models trained on large datasets of chemical reactions and properties to rapidly predict characteristics of new molecules. nih.gov Such models could be used to screen for potential applications or to optimize synthetic conditions without the need for extensive experimentation. nih.gov

Hybrid QM/ML Approaches : Combining the accuracy of QM with the speed of ML to create powerful predictive tools. These hybrid models can accelerate the discovery of new catalysts and the design of molecules with desired properties. acs.org

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 3-(tert-butylamino)propanoate and its derivatives?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, derivatives like ethyl 3-(tert-butylamino)propanoate are prepared by reacting tert-butylamine with acrylate esters under basic conditions. In a typical protocol, tert-butylamine reacts with ethyl acrylate in the presence of triethylamine (TEA) in tetrahydrofuran (THF), followed by purification via silica gel column chromatography to yield the product as a colorless oil . Key parameters include stoichiometric ratios (e.g., 1.1 equiv. acyl chloride to 1 equiv. amine) and reaction times (~12–24 hours).

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of This compound?

  • 1H NMR : Peaks at δ 1.45–1.53 ppm correspond to the tert-butyl group (9H, singlet). The propanoate backbone shows signals for methylene protons (δ 2.40–2.52 ppm, t) and ester-linked ethyl groups (δ 4.00–4.10 ppm, q and δ 1.15–1.20 ppm, t) .
  • 13C NMR : Carbonyl carbons (ester and amide) appear at δ 170–175 ppm, while tert-butyl carbons are observed at δ 28–29 ppm .
  • IR : Stretching frequencies at ~1730 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (amide C=O) confirm functional groups .

Q. What purification strategies are effective for isolating this compound?

Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 10–30% ethyl acetate) is widely used due to the compound’s polarity as a liquid oil . For derivatives with higher hydrophilicity (e.g., PEG-modified analogs), reverse-phase chromatography or preparative HPLC may be required .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in peptide coupling or acyl transfer reactions?

The tert-butyl group introduces significant steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. This property is exploited in protecting-group strategies (e.g., tert-butoxycarbonyl, Boc) to stabilize intermediates during multi-step syntheses . Computational studies (e.g., DFT) can model steric parameters like buried volume (%Vbur) to predict reaction outcomes .

Q. What role does this compound play in the synthesis of complex heterocycles or pharmaceuticals?

The compound serves as a precursor for N-acyloxyphthalimide derivatives, which undergo photoinduced decarboxylation to generate alkyl radicals. These radicals participate in C–C bond-forming reactions, enabling access to spirocyclic or polyfunctionalized architectures . For example, ethyl 3-(tert-butylamino)propanoate derivatives are intermediates in synthesizing protease inhibitors or kinase-targeting molecules .

Q. How can researchers resolve contradictions in reported yields or purity for this compound derivatives?

Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, temperature control). Systematic optimization studies using design-of-experiments (DoE) approaches are recommended. For instance, adjusting equivalents of NaH (used in THF for deprotonation) from 1.2 to 2.0 equiv. can improve yields of PEG-modified analogs by >15% . Analytical techniques like GC-MS or LC-MS are critical for identifying side products (e.g., elimination byproducts) .

Methodological Considerations

Q. What computational tools are suitable for predicting the stability of this compound under acidic/basic conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrolysis pathways. The tert-butyl group’s electron-donating effect stabilizes the amide/ester bonds against nucleophilic attack, but acidic conditions (e.g., HCl in dioxane) cleave the tert-butyl carbamate moiety selectively .

Q. How can kinetic studies be designed to evaluate the compound’s role in radical chain reactions?

Time-resolved electron paramagnetic resonance (EPR) spectroscopy or radical trapping experiments (e.g., using TEMPO) can monitor radical intermediates generated during decarboxylation. Reaction rates are influenced by solvent polarity and light intensity (λ = 365 nm for photoactivation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.